molecular formula C20H21N5O3S2 B292494 N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea

N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea

货号 B292494
分子量: 443.5 g/mol
InChI 键: PHEULJATXTVEPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea, commonly known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. ABT-737 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer.

作用机制

ABT-737 binds to the hydrophobic groove of anti-apoptotic N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea family proteins, such as N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea, BCL-XL, and BCL-w, thereby disrupting their ability to inhibit apoptosis. This results in the activation of the intrinsic apoptotic pathway, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In addition, ABT-737 has been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models.

实验室实验的优点和局限性

One advantage of ABT-737 is its ability to selectively target cancer cells while sparing normal cells. However, a limitation of ABT-737 is its poor solubility, which can limit its efficacy in vivo. In addition, ABT-737 has been shown to induce thrombocytopenia (low platelet count) in preclinical models, which may limit its use in the clinic.

未来方向

For ABT-737 research include the development of more potent and soluble analogs, as well as the identification of biomarkers that can predict response to ABT-737 therapy. In addition, the combination of ABT-737 with other targeted therapies, such as immune checkpoint inhibitors, may enhance its efficacy in the clinic.

合成方法

The synthesis of ABT-737 involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol with 2-bromoacetyl chloride in the presence of a base, such as pyridine. This reaction yields the intermediate product, which is then reacted with benzyl isocyanate to form ABT-737.

科学研究应用

ABT-737 has been extensively studied in the field of cancer research due to its ability to selectively target N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea family proteins, which play a critical role in regulating apoptosis (programmed cell death). ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy.

属性

分子式

C20H21N5O3S2

分子量

443.5 g/mol

IUPAC 名称

2-[(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(benzylcarbamoyl)acetamide

InChI

InChI=1S/C20H21N5O3S2/c21-25-18(27)16-13-8-4-5-9-14(13)30-17(16)24-20(25)29-11-15(26)23-19(28)22-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,21H2,(H2,22,23,26,28)

InChI 键

PHEULJATXTVEPB-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NCC4=CC=CC=C4

规范 SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NCC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。